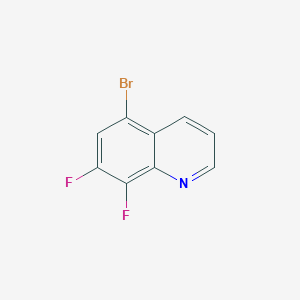

5-Bromo-7,8-difluoroquinoline

Description

Strategic Context and Significance of Halogenated Quinolines in Organic and Medicinal Chemistry

Halogenated quinolines (HQs) represent a critical class of heterocyclic compounds with broad significance in both organic synthesis and medicinal chemistry. The quinoline (B57606) ring system itself is a common scaffold in many natural alkaloids and synthetic drugs, known for a wide spectrum of biological activities. researchgate.net The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto this scaffold provides a powerful tool for modulating a molecule's physicochemical properties.

Strategic halogenation can influence factors like:

Lipophilicity : Affecting how a molecule traverses cellular membranes, which is crucial for drug delivery. core.ac.uk

Metabolic Stability : The strong carbon-fluorine bond, in particular, can block metabolic pathways, increasing the half-life of a drug. core.ac.uk

Binding Affinity : Halogens can alter the electronic distribution of the molecule, enhancing its interaction with biological targets like enzymes or receptors. researchgate.net

In medicinal chemistry, this has led to the development of numerous HQ-based therapeutic agents, most notably the fluoroquinolone class of antibiotics. researchgate.net Beyond antibacterial applications, HQs are investigated for their potential as antimalarial, anticancer, and anti-neurodegenerative agents. researchgate.net In organic synthesis, the halogen atoms serve as versatile synthetic "handles," enabling chemists to build more complex molecular architectures through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling. vulcanchem.com

Evolution of Research Perspectives on the Difluoroquinoline Scaffold

The deliberate incorporation of multiple fluorine atoms into the quinoline scaffold marks a significant evolution in research. While monofluorinated quinolines have been studied for decades, the focus has increasingly shifted towards di- and tri-fluorinated analogs. This is driven by the unique and often synergistic effects of having multiple fluorine atoms.

Positioning of 5-Bromo-7,8-difluoroquinoline within Advanced Synthetic and Structural Studies

This compound is best positioned as a specialized chemical building block for advanced synthetic and structural studies. While detailed research publications specifically on this isomer are not widely available in the public domain, its structure suggests a clear and valuable role in chemical synthesis. It is available from chemical suppliers as a research chemical. bldpharm.com

The key features that define its position are:

A Multi-functional Scaffold : The molecule contains three distinct halogen atoms, each offering different synthetic possibilities.

The Bromine Handle : The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of carbon-based or heteroatomic substituents.

The Difluoro Moiety : The two fluorine atoms at positions 7 and 8 significantly modulate the electronic properties of the carbocyclic ring of the quinoline system. This electronic influence can affect the reactivity of other positions on the ring and is a key feature for tuning the properties of any larger molecule synthesized from this block.

Structural studies on such a compound would involve detailed analysis using techniques like ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm its structure and electronic environment. X-ray crystallography could provide definitive information on its solid-state conformation.

Scope and Objectives of the Academic Research Survey on this compound

An academic research survey of this compound would aim to systematically explore its chemical potential. The primary objectives of such a research program would likely include:

Optimization of Synthesis : Developing and documenting a high-yield, scalable synthetic route to produce the compound with high purity.

Structural and Spectroscopic Characterization : A complete analysis of its structure using modern spectroscopic methods to create a reference dataset for the compound.

Reactivity Profiling : Investigating its performance and regioselectivity in a range of important chemical transformations, particularly focusing on the reactivity of the C-Br bond.

Scaffold for Library Synthesis : Utilizing the compound as a starting material to generate a library of novel, more complex quinoline derivatives. These derivatives could then be screened for potential biological activity or for unique properties relevant to materials science, such as in the development of organic electronics.

The overarching goal would be to establish this compound as a well-characterized and useful tool for the broader chemical research community, enabling the discovery of new functional molecules.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₄BrF₂N | - |

| Molecular Weight | 244.04 g/mol | Calculated |

| Physical State | Solid (predicted) | By analogy |

| CAS Number | Not available in searched literature | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrF2N |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

5-bromo-7,8-difluoroquinoline |

InChI |

InChI=1S/C9H4BrF2N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H |

InChI Key |

BLIYBTVKKBAODY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)F)F)Br |

Origin of Product |

United States |

Reactivity and Comprehensive Chemical Transformations of 5 Bromo 7,8 Difluoroquinoline

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromine Site

The bromine atom at the C5 position of the quinoline (B57606) core serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, offers a powerful toolkit for selectively forming new bonds at this position.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds under relatively mild conditions with high functional group tolerance. mdpi.comwikipedia.org This reaction couples an organohalide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org For 5-Bromo-7,8-difluoroquinoline, the C5-Br bond is the reactive site for the initial oxidative addition step to the Pd(0) catalyst.

While specific literature examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the general applicability of this reaction to bromo-heterocycles is well-established. nih.govrsc.org The reaction is expected to proceed efficiently, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yield and scope. Modern bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound This table is based on general procedures for similar aryl bromides.

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | R-B(OH)₂ (e.g., Aryl, Heteroaryl) |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, or Pre-catalyst |

| Ligand | SPhos, XPhos, PPh₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DME |

| Temperature | 80-110 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation has become a principal method for synthesizing arylamines. The reaction is highly versatile, accommodating a wide range of primary and secondary amines and anilines. wikipedia.org

The utility of this reaction on the 7,8-difluoroquinoline (B123522) scaffold is demonstrated in patent literature, where a derivative, N'-[5-bromo...]-7,8-difluoro-quinoline, undergoes Buchwald-Hartwig coupling conditions. googleapis.com This indicates that this compound is a viable substrate for this transformation. The reaction enables the introduction of various nitrogen-based functional groups, which are prevalent in pharmacologically active compounds. The selection of a suitable palladium pre-catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high yields and preventing side reactions. chemrxiv.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound This table is based on general procedures for similar aryl bromides.

| Parameter | Condition |

| Aryl Halide | This compound |

| Amine | R¹R²NH (Primary or Secondary) |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOt-Bu, LiHMDS, K₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org It provides a direct route to arylalkynes and conjugated enynes, which are valuable intermediates in organic synthesis. mdpi.com

For this compound, the Sonogashira coupling offers a pathway to introduce an alkynyl substituent at the C5 position. This functionalization is useful for constructing more complex molecules, natural products, and materials. wikipedia.orgmdpi.com Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst, such as the homocoupling of alkynes. libretexts.org

Table 3: Representative Conditions for Sonogashira Coupling of this compound This table is based on general procedures for similar aryl bromides.

| Parameter | Condition |

| Aryl Halide | This compound |

| Alkyne | R-C≡CH (Terminal Alkyne) |

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH (serves as base and solvent) |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

Beyond the more common Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other palladium-catalyzed cross-couplings can be employed to functionalize the C5 position of this compound.

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc compounds. wikipedia.orgnih.gov It is particularly useful for coupling sp³-hybridized carbon centers.

Stille Coupling : The Stille reaction utilizes an organotin reagent as the coupling partner for the organohalide. libretexts.org Organostannanes are air- and moisture-stable and are compatible with a wide range of functional groups, although concerns about the toxicity of tin byproducts exist. libretexts.org

Hiyama Coupling : This reaction employs an organosilane as the nucleophilic coupling partner. wikipedia.orgorganic-chemistry.org The reaction requires activation of the organosilane, typically with a fluoride (B91410) source like TBAF or a base, to form a hypervalent silicon species that facilitates transmetalation. wikipedia.orgorganic-chemistry.org

While specific documented examples of Negishi, Stille, and Hiyama couplings on this compound are scarce in the surveyed literature, the established reactivity of the C-Br bond in related halo-heterocycles suggests that it is a suitable substrate for these transformations. vulcanchem.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine Atoms (C7, C8)

The benzene (B151609) portion of the this compound ring system is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the quinoline nitrogen atom and the two strongly electronegative fluorine atoms at C7 and C8. This electronic feature makes the C-F bonds susceptible to attack by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.publibretexts.org

Addition Step : A nucleophile attacks one of the carbon atoms bearing a fluorine atom (ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. The presence of strong electron-withdrawing groups, such as the second fluorine atom and the fused pyridine (B92270) ring, is crucial for stabilizing this anionic intermediate. masterorganicchemistry.com

Elimination Step : The aromaticity is restored by the expulsion of the fluoride leaving group.

The rate of SNAr reactions is influenced by several factors. The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. libretexts.org Therefore, substrates with stronger electron-withdrawing groups react faster. pressbooks.pub Interestingly, in many SNAr reactions, fluoride is a better leaving group than other halogens like chloride or bromide. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-limiting step. masterorganicchemistry.com

In the context of this compound, nucleophilic attack could potentially occur at either C7 or C8. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, as well as the relative ability of the adjacent atoms to stabilize the negative charge in the Meisenheimer intermediate. Studies on other polyfluorinated quinolines have shown that aminodefluorination can occur at various positions on the benzene ring, highlighting the complex interplay of electronic effects. researchgate.net Recent research also suggests that some SNAr reactions may proceed through a concerted mechanism, avoiding a discrete Meisenheimer intermediate, particularly with certain catalysts or substrates. acs.orgnih.gov

Regioselectivity and Stereochemistry in SNAr Transformations

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated quinolines. The regioselectivity—the position at which substitution occurs—is determined by the stability of the intermediate Meisenheimer complex, which is favored when the negative charge is stabilized by electron-withdrawing groups.

In this compound, the fluorine atoms strongly activate the ring towards SNAr. Generally, C-F bonds are more resistant to cleavage than C-Br bonds in SNAr unless significantly activated. However, the positions of the fluorine atoms are critical. Studies on polyfluorinated 2-chloroquinolines have shown that substitution can occur at either a chloro- or fluoro-substituted position, depending on the specific arrangement of halogens and the reaction conditions. researchgate.netresearchgate.net For instance, the interaction of polyfluorinated 2-chloroquinolines with ammonia (B1221849) can lead to the substitution of either the chlorine atom or a fluorine atom at various positions. researchgate.net

In the case of this compound, a nucleophile could potentially attack positions 5, 7, or 8.

Attack at C-5: Substitution of the bromine atom is a likely pathway. The C-Br bond is weaker than the C-F bond, making bromide a better leaving group.

Attack at C-7 or C-8: The fluorine atoms at these positions activate the ring, but direct substitution would depend on the nucleophile and reaction conditions. In many polyhalogenated heterocycles, substitution of fluorine is observed. researchgate.net

The precise outcome is a balance between leaving group ability (I > Br > Cl > F) and the activation provided by the electron-withdrawing groups. Without direct experimental data for this specific isomer, predictions rely on computational models and reactivity trends from similar compounds. researchgate.net For example, DFT calculations have been used to predict the regioselectivity in the amination of polyfluorinated 2-chloroquinolines, showing agreement with experimental results. researchgate.netresearchgate.net

Stereochemistry is not typically a factor in these SNAr reactions unless a chiral nucleophile is used or a chiral center is formed in the product.

| Potential SNAr Site | Leaving Group | Influencing Factors | Predicted Outcome |

| C-5 | Br⁻ | Weaker C-Br bond; good leaving group ability. | Highly probable pathway for many nucleophiles. |

| C-7 | F⁻ | Strong electron-withdrawing effect; strong C-F bond. | Possible, especially with hard nucleophiles and under forcing conditions. |

| C-8 | F⁻ | Strong electron-withdrawing effect; strong C-F bond. | Less likely than C-7 substitution due to potential steric hindrance and electronic effects relative to the nitrogen. |

Electrophilic and Nucleophilic Functionalization of the Quinolone Nitrogen and Pyridine Ring

N-Alkylation, N-Acylation, and Oxidation Reactions

The nitrogen atom of the quinoline ring is basic and nucleophilic, making it a prime site for electrophilic attack.

N-Alkylation and N-Acylation: The lone pair of electrons on the quinoline nitrogen can react with alkyl halides or acyl chlorides to form the corresponding quaternary quinolinium salts. This reaction is common for quinolines and isoquinolines. orgsyn.org The resulting positive charge on the nitrogen further activates the ring system, particularly the pyridine portion, to nucleophilic attack.

Oxidation Reactions: The quinoline nitrogen can be oxidized to form an N-oxide using reagents such as hydrogen peroxide or peroxy acids. Oxidation of fluoroquinolines has been documented to yield pyridine-dicarboxylic acids after further oxidative cleavage, indicating the pyridine ring's susceptibility to oxidation. researchgate.net The presence of electron-withdrawing fluorine atoms can make the nitrogen less basic and thus more resistant to oxidation compared to non-fluorinated quinolines.

Reactions at the Quinolone Carbonyl Group and Other Peripheral Sites

As established, this compound lacks a quinolone carbonyl group. The "other peripheral sites" for reaction are the halogen substituents. The bromine atom at C-5 is particularly useful for building more complex molecules via metal-catalyzed cross-coupling reactions. vulcanchem.com

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond at the C-5 position.

Stille Coupling: Coupling with organostannanes.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne group at C-5.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

These reactions are standard for aryl bromides and provide a versatile platform for elaborating the quinoline core. vulcanchem.com

Hydrogenation, Dehalogenation, and Ring Opening Reactions of this compound

Hydrogenation: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Rh catalysts) can reduce the pyridine ring to give a tetrahydroquinoline. In some cases, the carbocyclic ring can also be reduced under more forcing conditions. The reduction of the heterocyclic ring can be facilitated after N-alkylation. orgsyn.org

Dehalogenation: The removal of halogen atoms is a known transformation. Catalytic hydrogenation can sometimes lead to hydrodehalogenation, where a C-X bond is replaced by a C-H bond. The C-Br bond is more susceptible to this than the C-F bonds. Enzymatic dehalogenation of 5-bromo-substituted pyrimidines has also been studied, suggesting that biochemical routes for debromination are possible. nih.gov

Ring Opening Reactions: Opening of the quinoline ring typically requires harsh oxidative or reductive conditions. Ozonolysis or strong oxidizing agents like potassium permanganate (B83412) can cleave the rings. For instance, the oxidation of 2-fluoroquinoline (B1329933) with ozone and hydrogen peroxide leads to the formation of 2-fluoropyridine-5,6-dicarboxylic acid, demonstrating the cleavage of the benzene portion of the ring. researchgate.net

Exploration of C-H Activation Methodologies for Further Functionalization

Direct C-H activation is a modern synthetic strategy to functionalize molecules without pre-installed reactive handles. For quinolines, C-H activation can be directed to various positions.

Positions C-2, C-4: These positions on the pyridine ring are electron-deficient and can be targeted for functionalization.

Positions on the Carbocyclic Ring: The C-6 position is the only unsubstituted carbon on the benzene-derived ring of this compound. This C-H bond could be a target for directed C-H activation/functionalization reactions, although the strong deactivating effect of the adjacent fluorine atoms might render it less reactive.

While direct C-H fluorination of quinolines using reagents like HF:pyridine under electrolytic conditions has been reported to regioselectively yield 5,8-difluoroquinolines from unsubstituted quinolines, applying such methods to an already halogenated substrate would be complex. core.ac.uk Research into C-H activation of polyhalogenated heterocycles is an evolving field, and specific protocols for this compound are not yet established in the literature.

Advanced Spectroscopic and Analytical Characterization Approaches for 5 Bromo 7,8 Difluoroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering deep insights into the molecular framework through the analysis of chemical shifts, coupling constants, and spatial proximities of nuclei.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

The analysis of one-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F NMR, provides fundamental information about the electronic environment of each nucleus within the 5-Bromo-7,8-difluoroquinoline molecule.

¹H NMR: The proton NMR spectrum displays signals corresponding to the hydrogen atoms on the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Coupling constants between adjacent protons (J-coupling) help to establish their connectivity.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The presence of fluorine atoms leads to through-bond C-F coupling, which can complicate the spectrum but also provides valuable structural information. magritek.com Techniques such as ¹H, ¹⁹F decoupling can simplify the spectrum, resulting in a singlet for each carbon atom and facilitating unambiguous resonance assignment. magritek.com

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly amenable to NMR studies. wikipedia.org The ¹⁹F NMR spectrum of this compound shows distinct signals for the two fluorine atoms at positions 7 and 8. The chemical shifts and the coupling between them (JFF) are characteristic of their positions on the aromatic ring. wikipedia.orgucsb.edu Long-range couplings to protons (JHF) can also be observed. wikipedia.org

Table 1: Representative NMR Data for Halogenated Quinolines

| Nucleus | Compound Type | Chemical Shift (ppm) Range | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Bromo-methyl-quinoline | 2.67 - 8.73 | J = 8.0 |

| ¹³C | Bromo-methyl-quinoline | 14.4 - 165.1 | - |

| ¹⁹F | Dichloro-difluoro-quinoline | -127.7 to -114.8 | JFF = 20.3, JHF = 11.7 |

Note: This table presents example data from related structures to illustrate typical ranges and coupling patterns. Specific data for this compound would require experimental acquisition. rsc.orgdur.ac.uk

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unequivocally assigning the complex NMR spectra of substituted heterocycles. researchgate.netsdsu.eduua.es

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduua.es For this compound, COSY would establish the connectivity of the protons on the quinoline ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). researchgate.netsdsu.eduyoutube.com This is crucial for assigning the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. researchgate.netsdsu.eduyoutube.com This technique is instrumental in piecing together the entire carbon framework and confirming the positions of substituents by observing correlations from protons to quaternary carbons and carbons in adjacent rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, irrespective of their through-bond connectivity. researchgate.netua.es This is particularly useful for determining the stereochemistry and conformation of molecules, although for a planar aromatic system like this compound, its primary utility would be to confirm through-space proximities of substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Pattern Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule with high confidence. msu.edu

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

ESI and APCI are soft ionization techniques commonly used in conjunction with liquid chromatography (LC) to introduce the analyte into the mass spectrometer. aocs.orgnih.gov

ESI-MS: This technique is particularly suitable for polar molecules and typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.gov For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule, confirming its molecular weight.

APCI-MS: APCI is well-suited for less polar, thermally stable molecules. aocs.org It can also produce protonated molecules and is often complementary to ESI. The choice between ESI and APCI depends on the specific properties of the analyte and the solvent system used.

The high-resolution capability of modern mass spectrometers allows for the differentiation of compounds with the same nominal mass but different elemental compositions. msu.edu For this compound (C₉H₄BrF₂N), the exact mass can be calculated and compared to the experimentally measured value, providing strong evidence for the molecular formula. sigmaaldrich.com The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, further confirming the presence of a bromine atom in the molecule.

Fragment Ion Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). uni-saarland.denih.gov The resulting fragment ions provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of substituents and cleavage of the quinoline ring system, which can be interpreted to confirm the connectivity of the atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comedinst.com They are powerful tools for identifying functional groups and providing a molecular "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov To be IR active, a vibration must result in a change in the dipole moment of the molecule. edinst.com The IR spectrum of this compound would exhibit characteristic absorption bands for C-H, C=C, C=N, C-F, and C-Br stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. spectroscopyonline.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. americanpharmaceuticalreview.com The Raman spectrum would provide additional information on the vibrational modes of the quinoline core and the carbon-halogen bonds.

The combination of IR and Raman spectra provides a more complete picture of the vibrational properties of this compound. nih.gov Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. researchgate.net

Table 2: Key Spectroscopic Regions for Functional Group Identification

| Functional Group | IR Active | Raman Active | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|---|

| C-H (aromatic) | Yes | Yes | 3000 - 3100 |

| C=C / C=N (ring) | Yes | Yes | 1450 - 1650 |

| C-F | Yes | Yes | 1000 - 1400 |

| C-Br | Yes | Yes | 500 - 600 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, a single-crystal X-ray diffraction study would yield crucial data. This would include the crystal system, space group, and unit cell dimensions. The analysis would also reveal the precise positions of the bromine and fluorine atoms on the quinoline ring, confirming the 5-bromo, 7-fluoro, and 8-fluoro substitution pattern. Furthermore, it would elucidate any significant intermolecular interactions, such as π-stacking or halogen bonding, which influence the crystal packing.

However, no specific crystallographic data, such as crystal system, space group, unit cell parameters, or atomic coordinates for this compound, were found in the provided search results.

Chromatographic Purity Assessment and Enantiomeric Excess Determination (HPLC, GC-MS, SFC)

Chromatographic techniques are essential for assessing the purity of chemical compounds and, when applicable, for determining the enantiomeric excess of chiral molecules. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are standard methods used for these purposes.

For this compound, these techniques would be employed to:

Assess Purity: HPLC and GC-MS are routinely used to determine the purity of a synthesized compound by separating it from any starting materials, byproducts, or other impurities. The resulting chromatogram would show a major peak corresponding to this compound, with the area of this peak relative to the total area of all peaks indicating its purity. The mass spectrometer in GC-MS would further confirm the identity of the main peak by providing its mass-to-charge ratio.

Determine Enantiomeric Excess: Since this compound is not a chiral molecule (it does not have a non-superimposable mirror image), the determination of enantiomeric excess is not applicable.

Specific experimental conditions (e.g., column type, mobile phase, flow rate, detection wavelength for HPLC; column type, temperature program, ionization method for GC-MS) and results (e.g., retention times, purity values) for the analysis of this compound were not available in the search results.

Theoretical and Computational Investigations of 5 Bromo 7,8 Difluoroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 5-Bromo-7,8-difluoroquinoline are not readily found in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Conceptual DFT for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO, along with other conceptual DFT descriptors like electronegativity, chemical hardness, and electrophilicity index, helps in understanding the kinetic stability and chemical reactivity of a compound. While this type of analysis is standard for novel compounds, specific FMO data and conceptual DFT descriptors for this compound have not been reported in peer-reviewed literature.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations are invaluable for studying how a compound like this compound would interact with itself and with solvent molecules, providing insights into its solubility and aggregation behavior. At present, there are no specific MD simulation studies in the public domain that focus on the intermolecular interactions and solvation effects of this compound.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the field of drug discovery and materials science. These computational models correlate the chemical structure of a compound with its biological activity or physical properties.

Ligand-Based Design Principles (e.g., Pharmacophore Modeling, Quantitative Structure-Activity Relationships (QSAR))

Ligand-based design relies on the knowledge of other molecules that bind to a biological target. Pharmacophore modeling identifies the essential spatial arrangement of features necessary for biological activity, while QSAR develops mathematical relationships between chemical structure and activity. For many classes of quinoline (B57606) compounds, QSAR models have been developed to predict their potential as therapeutic agents. However, the absence of extensive biological activity data for this compound has precluded the development of specific pharmacophore models or QSAR studies for this particular compound.

Target-Based Approaches for Molecular Recognition (e.g., Molecular Docking, Molecular Dynamics with Target Proteins)

Target-based approaches, such as molecular docking, predict the preferred orientation of a molecule when bound to a specific protein target. This is a cornerstone of rational drug design. Following docking, MD simulations can be used to study the stability of the ligand-protein complex. While molecular docking studies have been performed on a wide array of bromo- and fluoro-substituted quinolines against various biological targets, there is a lack of published research detailing the molecular docking or subsequent MD simulations of this compound with any specific target proteins.

Conformational Analysis and Stereochemical Preferences of Substituted Quinolines

The conformational landscape of substituted quinolines, including this compound, is crucial for understanding their chemical reactivity, physical properties, and potential biological activity. Computational chemistry provides powerful tools to explore these conformational preferences.

The planarity of the quinoline ring system is a dominant feature, but the presence of substituents can introduce steric and electronic effects that influence its fine geometry and the orientation of any flexible substituent groups. For this compound, the substituents are atomic and directly attached to the rigid quinoline core, meaning the primary focus of conformational analysis would be on the subtle variations in bond lengths, bond angles, and dihedral angles of the ring system itself in response to the electronic effects of the halogen atoms.

In more complex substituted quinolines with flexible side chains, a broader conformational search is necessary. This typically involves computational methods such as molecular mechanics (MM) force fields for an initial rapid screening of possible conformations, followed by more accurate quantum mechanical calculations, most commonly using Density Functional Theory (DFT). These DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide accurate geometries and relative energies of different conformers.

The stereochemical preferences in substituted quinolines are dictated by a combination of factors including steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding (if applicable). For this compound, the electronic repulsion and attraction between the bromine and fluorine atoms and the nitrogen atom of the quinoline ring will be key determinants of the most stable conformation.

Table 1: Hypothetical Conformational Analysis of this compound

Below is an illustrative table of the kind of data that would be generated from a computational conformational analysis. This hypothetical data assumes the existence of two plausible, nearly planar conformers that differ slightly in their energetic stability.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conformer A | DFT/B3LYP/6-311++G(d,p) | 0.00 | 2.5 |

| Conformer B | DFT/B3LYP/6-311++G(d,p) | 1.2 | 2.8 |

This table is for illustrative purposes only.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Computational Methods

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules like this compound, aiding in their structural elucidation and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. By calculating the magnetic shielding tensors of the nuclei in the molecule, one can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These predicted shifts, when compared to experimental data (if available), can confirm the chemical structure.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 152.3 |

| H2 | 8.9 | - |

| C3 | - | 123.1 |

| H3 | 7.8 | - |

| C4 | - | 135.8 |

| H4 | 8.5 | - |

| C4a | - | 129.5 |

| C5 | - | 118.0 |

| C6 | - | 128.7 |

| H6 | 7.9 | - |

| C7 | - | 150.1 (JC-F = 250 Hz) |

| C8 | - | 148.9 (JC-F = 245 Hz) |

| C8a | - | 147.2 |

This table is for illustrative purposes only and references TMS as a standard. JC-F represents the carbon-fluorine coupling constant.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculations provide the wavenumbers and intensities of the infrared (IR) active vibrational modes. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations and confirm the molecular structure. For this compound, characteristic bands would include C-H stretching, C=C and C=N stretching of the quinoline ring, and C-F and C-Br stretching vibrations.

Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| C-H stretch | 3100-3000 | Medium |

| C=N stretch | 1620 | Strong |

| C=C stretch (aromatic) | 1580-1450 | Strong to Medium |

| C-F stretch | 1250-1100 | Strong |

| C-Br stretch | 700-600 | Medium |

This table is for illustrative purposes only.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. For an aromatic system like this compound, the UV-Vis spectrum is expected to show characteristic π → π* transitions.

Table 4: Hypothetical Predicted UV-Vis Electronic Transitions for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 320 | 0.25 |

| HOMO-1 → LUMO | 295 | 0.18 |

| HOMO → LUMO+1 | 270 | 0.35 |

This table is for illustrative purposes only.

Applications of 5 Bromo 7,8 Difluoroquinoline As a Chemical Synthon and Advanced Scaffold

Role in the Synthesis of Complex Heterocyclic Systems and Bioactive Analogues

The structural framework of 5-Bromo-7,8-difluoroquinoline provides a foundation for the synthesis of a wide array of complex heterocyclic systems and analogues of bioactive molecules. The presence of the bromine atom at a specific position on the quinoline (B57606) ring allows for regioselective modifications, enabling the systematic development of libraries of compounds for biological screening.

The bromine atom at the C-5 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of multi-substituted quinolines. researchgate.netresearchgate.net For instance, the coupling of bromoquinolines with different arylboronic acids can yield a diverse library of aryl-substituted quinoline derivatives. This strategy is highly valued in medicinal chemistry for the rapid exploration of the structure-activity relationships (SAR) of potential drug candidates.

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, the general strategy of utilizing bromoquinolines as key intermediates is well-established. The quinoline core is a common motif in many natural alkaloids with diverse biological activities. The ability to functionalize the quinoline scaffold at the 5-position through the bromo substituent allows for the synthesis of novel analogues of these natural products, potentially leading to compounds with improved potency or selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoquinolines (Note: This table is illustrative of the types of transformations possible with bromoquinolines, as specific examples for this compound are limited in publicly available literature.)

| Bromoquinoline Reactant | Coupling Partner (Boronic Acid) | Catalyst System | Product |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | PdCl₂(dppf) | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 8-Methoxy-5-(4-methoxyphenyl)quinoline |

| 5,7-Dibromo-8-methoxyquinoline | 4-(Methylthio)phenylboronic acid | PdCl₂(dppf) | 8-Methoxy-5,7-bis(4-(methylthio)phenyl)quinoline |

Fused heterocyclic systems containing a quinoline moiety are a significant class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The reactive nature of the bromine atom in this compound makes it a valuable precursor for the construction of such fused systems. Intramolecular cyclization reactions following a substitution or coupling reaction at the 5-position can lead to the formation of novel tetracyclic and other polycyclic aromatic systems. nih.gov

For example, a common strategy involves the introduction of a side chain at the 5-position that can subsequently undergo a cyclization reaction with a neighboring position on the quinoline ring or with another part of the introduced substituent. This approach allows for the creation of rigid, planar molecules that can intercalate with DNA or interact with specific binding sites on proteins, making them interesting candidates for anticancer drug discovery.

Intermediate in the Discovery of Potential Biologically Active Compounds (Mechanistic and Pre-clinical Focus)

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers a unique starting point for the design and synthesis of novel, potentially patentable, biologically active compounds.

The quinoline core is a key feature in many tyrosine kinase inhibitors (TKIs). nih.gov Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer. The development of small molecule inhibitors that target the ATP-binding site of these kinases is a major focus of cancer research.

Specifically, the c-Met proto-oncogene encodes a receptor tyrosine kinase that is involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is associated with the development and progression of various cancers. nih.govresearchgate.netnih.govresearchgate.net Several quinoline-based c-Met inhibitors have been developed, and the general structure often involves a substituted quinoline core that anchors the molecule in the kinase's active site. researchgate.net The bromine atom in this compound can be displaced by various nucleophiles or used in cross-coupling reactions to introduce functionalities that can interact with key amino acid residues in the c-Met active site, potentially leading to potent and selective inhibition. While direct synthesis from this compound is not explicitly detailed in available literature, the bromo-substituent is a common feature in precursors for TKI synthesis. nih.govnih.gov

| Compound | Target | Key Structural Features |

| Cabozantinib | c-Met, VEGFR2 | Quinoline-6-yloxy core |

| Tivantinib (ARQ 197) | c-Met | Quinolin-4-one core |

| Foretinib | c-Met, VEGFR2 | Quinoline-6-yloxy core |

Beyond enzyme inhibition, quinoline derivatives are also being explored as modulators of various receptors and as interrupters of cellular signaling pathways. The ability to introduce a wide range of substituents onto the this compound scaffold allows for the fine-tuning of the molecule's shape, polarity, and hydrogen bonding capabilities, which are critical for specific interactions with receptor binding pockets.

The fluorine atoms at the 7- and 8-positions can enhance binding affinity through favorable electrostatic interactions and can also block metabolic pathways, leading to improved pharmacokinetic properties. This makes this compound an attractive starting point for the development of new receptor modulators with potentially enhanced in vivo efficacy.

Quinoline derivatives have a long history as antimicrobial agents, with the most well-known examples being the fluoroquinolone antibiotics. While the mechanism of action of fluoroquinolones is well-understood and targets bacterial DNA gyrase and topoisomerase IV, the broader quinoline scaffold continues to be explored for new antimicrobial and antiviral activities.

The introduction of various substituents on the quinoline ring can lead to compounds with novel mechanisms of action or improved activity against resistant strains. Bromo-substituted quinolines have been investigated for their potential antiviral properties. nih.gov The derivatization of this compound could lead to new chemical entities with potent activity against a range of pathogens. The presence of the difluoro substitution pattern may also contribute to the antimicrobial profile of the resulting compounds.

Application in Materials Science and Functional Organic Materials

The strategic placement of electron-withdrawing fluorine atoms and a reactive bromine atom on the quinoline scaffold endows this compound with properties that are highly desirable for the development of functional organic materials. These materials are at the forefront of innovations in electronics and sensor technology.

While specific research detailing the direct application of this compound in OLEDs or OPVs is not extensively documented, the inherent characteristics of fluorinated quinoline derivatives suggest their potential as precursors for these technologies. The incorporation of fluorine atoms into organic semiconductor materials is a well-established strategy to enhance their performance and stability.

The strong electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting organic molecules. This tuning of electronic energy levels is crucial for improving charge injection and transport properties in OLEDs and for optimizing the energy level alignment at the donor-acceptor interface in OPVs, which can lead to higher power conversion efficiencies.

Furthermore, the presence of C-F bonds can increase the material's resistance to oxidative degradation, thereby enhancing the operational lifetime and stability of the devices. The bromine atom on the this compound molecule serves as a versatile synthetic handle. It can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce other functional groups or to polymerize the quinoline units into larger conjugated systems. This synthetic flexibility allows for the systematic modification of the material's electronic and photophysical properties to meet the specific requirements of OLED or OPV applications.

Table 1: Potential Effects of Fluorination on Organic Electronic Materials

| Property | Effect of Fluorination | Relevance to OLEDs/OPVs |

| Energy Levels (HOMO/LUMO) | Lowering of energy levels | Improved charge injection/extraction and open-circuit voltage |

| Electron Mobility | Potential for increased electron mobility | Enhanced charge transport, leading to higher device efficiency |

| Photostability | Increased resistance to degradation | Longer operational lifetime of devices |

| Morphology | Can influence molecular packing | Optimization of thin-film morphology for better performance |

Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of fluorescent probes and chemical sensors. The this compound scaffold is a promising platform for the design of novel sensors due to the combined effects of its substituents.

The quinoline ring system itself is a fluorophore, and its emission properties can be modulated by the attachment of different functional groups. The electron-withdrawing difluoro substitutions on the 7 and 8 positions can influence the photophysical properties of the quinoline core, potentially leading to shifts in the excitation and emission wavelengths.

The bromine atom at the 5-position provides a convenient site for further functionalization. It can be replaced with various receptor moieties that can selectively bind to specific analytes, such as metal ions, anions, or biologically relevant molecules. Upon binding of the target analyte to the receptor, a change in the fluorescence of the quinoline core can be observed, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response forms the basis of the sensing mechanism.

For instance, derivatives of fluoroquinolones have been utilized as fluorescent probes to study bacterial penetration and efflux. This highlights the potential of fluorinated quinoline structures in biological imaging and sensing applications. The development of sensors based on this compound could lead to highly sensitive and selective tools for environmental monitoring, medical diagnostics, and cellular imaging.

Table 2: Design Principles of Fluorescent Sensors Based on Quinoline Scaffolds

| Component | Function | Potential Influence of this compound |

| Fluorophore | Emits light upon excitation | The difluoroquinoline core acts as the signaling unit. |

| Receptor | Binds selectively to the target analyte | Can be introduced at the 5-position via substitution of the bromine atom. |

| Linker | Connects the fluorophore and the receptor | The synthetic handle at the 5-position allows for versatile linker chemistry. |

| Signaling Mechanism | Change in fluorescence upon analyte binding | The electronic properties of the difluoroquinoline core can be modulated for sensitive response. |

Utility in Agrochemical and Specialty Chemical Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemistry, with numerous derivatives exhibiting a wide range of biological activities. While the direct application of this compound in agrochemicals is not widely reported, its structural motifs suggest potential for the synthesis of new active ingredients.

For example, certain substituted quinolines are known to possess insecticidal, fungicidal, or herbicidal properties. The presence of bromine and fluorine atoms in this compound can significantly influence the lipophilicity, metabolic stability, and binding affinity of its derivatives to biological targets. These are critical parameters in the design of effective agrochemicals.

In the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of complex heterocyclic systems. The reactivity of the bromine atom allows for its use in a variety of synthetic transformations, enabling the construction of molecules with unique properties for applications in areas such as dyes, pigments, and catalysts. The versatility of this compound makes it a valuable intermediate for chemists exploring new chemical entities with specialized functions.

Future Directions and Emerging Research Avenues for 5 Bromo 7,8 Difluoroquinoline

Exploration of Novel Catalytic Transformations and Remote C-H Activation Strategies

The reactivity of the C-Br bond and the influence of the fluorine substituents in 5-bromo-7,8-difluoroquinoline open up a wide array of possibilities for novel catalytic transformations. Future research will likely focus on leveraging the bromine atom as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse functionalities at the 5-position.

Furthermore, the electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the quinoline (B57606) ring, enabling remote C-H activation strategies. This would allow for the direct functionalization of otherwise unreactive C-H bonds, providing a more atom-economical and efficient route to complex quinoline derivatives.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Catalyst System (Example) | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-7,8-difluoroquinolines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-7,8-difluoroquinolines |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | 5-Amino-7,8-difluoroquinolines |

Advancements in Asymmetric Synthesis Utilizing this compound Chirality

While this compound itself is achiral, its derivatives can possess chiral centers, making them valuable scaffolds in asymmetric synthesis. Future research could explore the development of novel chiral ligands and catalysts derived from functionalized this compound. These new chiral entities could be employed in a range of asymmetric transformations, including hydrogenations, cycloadditions, and conjugate additions, to afford enantiomerically pure products with potential applications in pharmaceuticals. The development of chiral diamines based on the quinoline backbone has shown promise in asymmetric transfer hydrogenation, a strategy that could be adapted for derivatives of this compound. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

The transition from batch to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. Future investigations should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. This would enable rapid optimization of reaction conditions and facilitate the high-throughput synthesis of compound libraries for drug discovery screening. Automated synthesis platforms, integrated with real-time reaction monitoring and machine learning algorithms, could further accelerate the discovery of novel quinoline-based molecules with desired biological activities. The use of flow chemistry has been successfully applied to the synthesis of other substituted quinolines, demonstrating the feasibility of this approach. acs.org

Development of Next-Generation Computational Models for Predictive Chemistry and Reaction Design

Computational chemistry is a powerful tool for predicting the reactivity and properties of molecules. The development of next-generation computational models, incorporating quantum mechanics and machine learning, will be crucial for accelerating research on this compound. These models can be used to:

Predict the outcomes of unknown reactions.

Design novel catalysts for specific transformations.

Elucidate reaction mechanisms.

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives.

Table 2: Application of Computational Models in this compound Research

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways |

| Molecular Docking | Virtual screening | Binding affinities to biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | ADME prediction | Toxicity, bioavailability |

Potential in Targeted Covalent Inhibitor Design and PROTAC Development (Mechanistic Focus)

The presence of a reactive bromine atom makes this compound an interesting starting point for the design of targeted covalent inhibitors (TCIs). nih.govrsc.org TCIs form a permanent covalent bond with their target protein, leading to prolonged and often enhanced therapeutic effects. nih.gov Future work could involve the strategic modification of the this compound scaffold to incorporate a "warhead" that can react with a specific amino acid residue (e.g., cysteine) in a target protein.

Furthermore, the principles of Proteolysis Targeting Chimeras (PROTACs) could be applied. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. A derivative of this compound could be designed to serve as the target-binding moiety in a novel PROTAC.

Bioconjugation Strategies and Click Chemistry Applications

The versatility of the this compound scaffold lends itself to bioconjugation strategies. The bromine atom can be converted to other functional groups, such as azides or alkynes, which are amenable to "click chemistry" reactions. acs.org This would allow for the efficient and specific labeling of biomolecules, such as proteins and nucleic acids, with the quinoline core. Such bioconjugates could be valuable tools for studying biological processes and for the development of targeted drug delivery systems.

Q & A

Q. Q1. What are the validated synthetic routes for 5-Bromo-7,8-difluoroquinoline, and how do substitution patterns influence reaction efficiency?

Methodological Answer: The synthesis of this compound typically involves halogenation and fluorination steps. For example, bromine can be introduced via electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. Fluorination may employ reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to replace hydroxyl or nitro groups.

- Key Considerations :

- Regioselectivity is influenced by electron-donating/withdrawing groups and steric hindrance. For instance, bromine at position 5 (meta to nitrogen in quinoline) stabilizes intermediates via resonance, as seen in analogs like 4-Bromo-7,8-difluoroquinoline .

- Reaction yields vary with solvent polarity (e.g., DMF vs. dichloromethane) and temperature (optimized between 0–60°C) .

Q. Q2. How can researchers ensure purity and structural fidelity of this compound during synthesis?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- NMR : Confirm substitution patterns via ¹H/¹³C NMR. For example, fluorine atoms at positions 7 and 8 deshield adjacent protons, shifting signals downfield (δ 8.5–9.0 ppm) .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) are standard .

Q. Q3. What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Storage Guidelines :

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify decomposition products (e.g., debromination or defluorination) .

Advanced Research Questions

Q. Q4. How can computational modeling predict the regioselectivity of halogenation in this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, bromine addition at position 5 is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to position 4 .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF stabilizes transition states via dipole interactions) to refine synthetic protocols .

Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Data Harmonization : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (IC50 determination with triplicate runs).

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers. For example, discrepancies in IC50 values (>10 µM vs. <1 µM) may arise from impurity interference or assay sensitivity .

Q. Q6. How can this compound be functionalized for targeted drug delivery without compromising fluorophore properties?

Methodological Answer:

Q. Q7. What in vivo pharmacokinetic challenges arise from the lipophilicity of this compound, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.